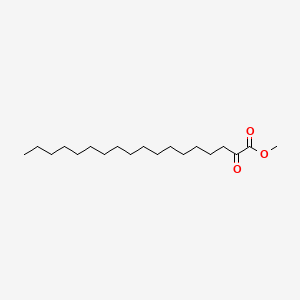
Methyl 2-oxooctadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-oxooctadecanoate can be synthesized through various methods. One common approach involves the esterification of 2-oxooctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow processes and the use of more robust catalysts to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Octadecanoic acid derivatives.
Reduction: Hydroxyoctadecanoate derivatives.
Substitution: Various ester and amide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxooctadecanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential therapeutic applications, such as in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other industrial compounds
Wirkmechanismus
The mechanism of action of methyl 2-oxooctadecanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the active 2-oxooctadecanoic acid, which can then interact with cellular components. The keto group may also participate in redox reactions, influencing cellular oxidative states and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 12-oxooctadecanoate: Another methyl ester of oxooctadecanoic acid, differing in the position of the keto group.
Methyl palmitate: A methyl ester of palmitic acid, lacking the keto functionality.
Methyl stearate: A methyl ester of stearic acid, also without the keto group.
Uniqueness
Methyl 2-oxooctadecanoate is unique due to the presence of both the ester and keto functional groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-keto counterparts .
Eigenschaften
CAS-Nummer |
2380-18-9 |
|---|---|
Molekularformel |
C19H36O3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 2-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
URZVPVBICGXGEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


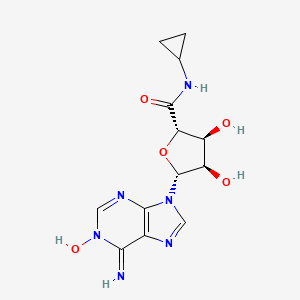

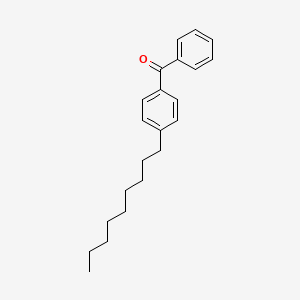
![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)
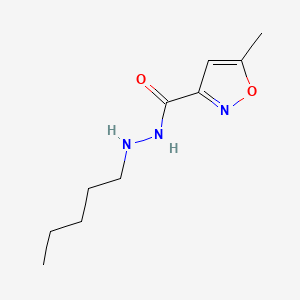
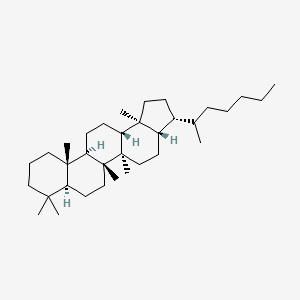
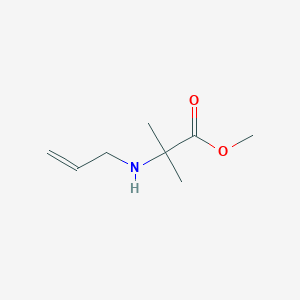


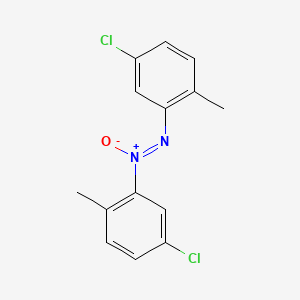
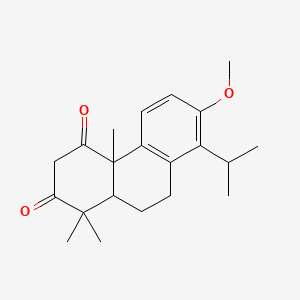
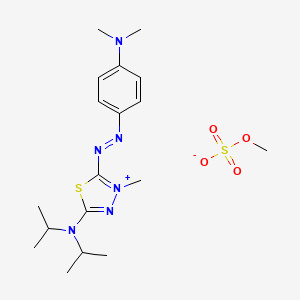
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)

